Cas no 1154579-88-0 (8-N-methylquinoline-5,8-diamine)

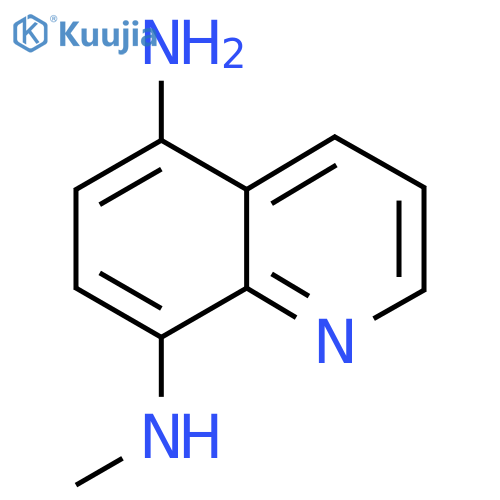

1154579-88-0 structure

商品名:8-N-methylquinoline-5,8-diamine

CAS番号:1154579-88-0

MF:C10H11N3

メガワット:173.214441537857

MDL:MFCD12173128

CID:3047628

8-N-methylquinoline-5,8-diamine 化学的及び物理的性質

名前と識別子

-

- 8-N-Methylquinoline-5,8-diamine

- N8-METHYLQUINOLINE-5,8-DIAMINE

- SB68323

- SY271585

- 8-N-methylquinoline-5,8-diamine

-

- MDL: MFCD12173128

- インチ: 1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3

- InChIKey: YWKIOWVTEJNYBK-UHFFFAOYSA-N

- ほほえんだ: N(C)C1=CC=C(C2=CC=CN=C21)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.9

8-N-methylquinoline-5,8-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223300-1g |

8-N-Methylquinoline-5,8-diamine |

1154579-88-0 | 95% | 1g |

$735 | 2023-01-04 | |

| eNovation Chemicals LLC | Y1052406-1g |

N8-Methylquinoline-5,8-diamine |

1154579-88-0 | 95% | 1g |

$715 | 2024-07-19 | |

| A2B Chem LLC | AI09801-1g |

8-N-Methylquinoline-5,8-diamine |

1154579-88-0 | 96% | 1g |

$391.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580724-250mg |

N8-methylquinoline-5,8-diamine |

1154579-88-0 | 98% | 250mg |

¥3150.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580724-100mg |

N8-methylquinoline-5,8-diamine |

1154579-88-0 | 98% | 100mg |

¥2100.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1052406-1g |

N8-Methylquinoline-5,8-diamine |

1154579-88-0 | 95% | 1g |

$715 | 2025-02-27 | |

| 1PlusChem | 1P00HDGP-5g |

8-N-Methylquinoline-5,8-diamine |

1154579-88-0 | 96% | 5g |

$1515.00 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1052406-1g |

N8-Methylquinoline-5,8-diamine |

1154579-88-0 | 95% | 1g |

$715 | 2025-03-01 | |

| abcr | AB335276-1g |

8-N-Methylquinoline-5,8-diamine, 95%; . |

1154579-88-0 | 95% | 1g |

€637.00 | 2025-02-20 | |

| A2B Chem LLC | AI09801-5g |

8-N-Methylquinoline-5,8-diamine |

1154579-88-0 | 96% | 5g |

$1153.00 | 2024-04-20 |

8-N-methylquinoline-5,8-diamine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

3. Water

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1154579-88-0 (8-N-methylquinoline-5,8-diamine) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154579-88-0)8-N-methylquinoline-5,8-diamine

清らかである:99%

はかる:1g

価格 ($):668.0